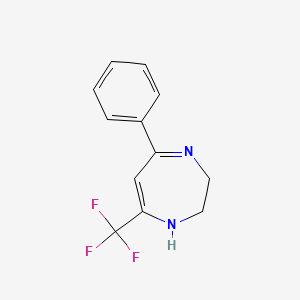

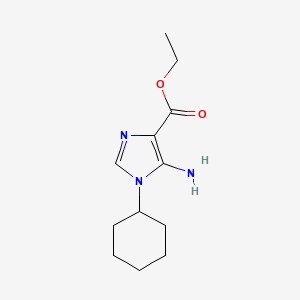

![molecular formula C10H11NO6S B3003849 2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid CAS No. 17811-62-0](/img/structure/B3003849.png)

2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid" is a chemical entity that can be synthesized through various methods. It is related to the field of organic synthesis, particularly in the context of creating benzoxazole and benzothiazole derivatives. The synthesis of such compounds is significant in the development of pharmaceuticals and materials science due to their potential biological activities and applications.

Synthesis Analysis

The synthesis of related benzoxazole derivatives can be achieved through a metal-free and catalytic method, as described in the first paper. This method involves the use of ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (ortho-NosylOXY) for the coupling step and para-toluenesulfonic acid as an organocatalyst for the cyclization step under microwave irradiation . Additionally, the introduction of a benzenesulfonylmethyl group at an unactivated carbon atom has been accomplished using rhodium acetate catalyzed carbenoid C-H insertion combined with baker's yeast mediated kinetic resolution, providing access to enantiomerically enriched products .

Molecular Structure Analysis

The molecular structure of "2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid" would likely involve a benzenesulfonyl group attached to a carboxymethylamino moiety, which is further linked to an acetic acid. The precise structure would depend on the specific synthetic route and the conditions under which the compound is synthesized. The papers provided do not directly describe the molecular structure of this compound but discuss related structures within the context of benzoxazole and benzothiazole synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of benzoxazole and benzothiazole rings from carboxylic acids and N-protected amino acids . The process involves a two-step mechanism with a coupling step followed by a cyclization step. Another reaction described is the alkylation of ethyl (benzothiazol-2-ylsulfonyl)acetate with alkyl halides, followed by desulfination and hydrolysis to yield substituted acetic acids .

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of "2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid," we can infer that the properties would be influenced by the presence of the benzenesulfonyl and carboxymethylamino groups. These functional groups would affect the compound's solubility, acidity, and reactivity. The benzenesulfonyl group is known to be a good leaving group in substitution reactions, which could be relevant in further chemical transformations .

Applications De Recherche Scientifique

Synthesis of Amino-Quinazolines : The compound has been utilized in the synthesis of amino-quinazolines. Meng (2012) described a method where 2-amino-benzonitrile reacts with DMF and benzenesulfonyl chloride, leading to high-yield production of the title compounds. These compounds have applications in medicinal chemistry and drug design (Meng, 2012).

Fluorescent Visualization in Chromatography : Gallo and Walters (1986) investigated 2-amino-5-methylbenzenesulfonic acid as a fluorescent visualization reagent in ion pair chromatography, demonstrating its utility in analytical chemistry (Gallo & Walters, 1986).

Antiproliferative Activity Against Cancer Cell Lines : Research on pyrimidine derivatives, including some synthesized with benzenesulfonyl chloride, showed moderate to strong growth inhibition activity against certain human cancer cell lines, indicating potential applications in cancer research (Awad et al., 2015).

Metallogel Synthesis for Dye Adsorption : Karan and Bhattacharjee (2016) synthesized self-healing and moldable metallogels using a ligand derived from carboxymethyl-(3,5-di-tert-butyl-2-hydroxy-benzyl)amino acetic acid, demonstrating applications in material science for selective dye adsorption and separation (Karan & Bhattacharjee, 2016).

In Vitro Anti-Leishmanial and Anti-Fungal Effects : A study by Khan et al. (2011) showed that compounds derived from phthalic anhydride and various amino acids, including 2-{[(carboxymethyl)amino]carbonyl}benzoic acid, exhibited good anti-leishmanial and anti-fungal impacts, highlighting potential applications in the treatment of infectious diseases (Khan et al., 2011).

Propriétés

IUPAC Name |

2-[benzenesulfonyl(carboxymethyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6S/c12-9(13)6-11(7-10(14)15)18(16,17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLATVMJIFAUYOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

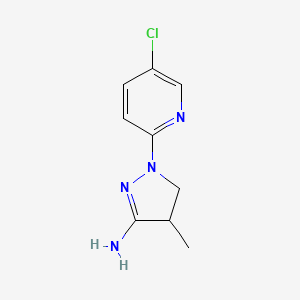

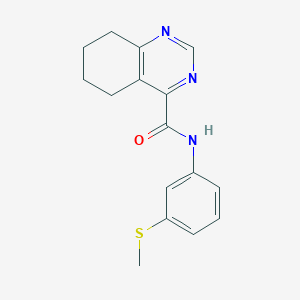

![6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B3003780.png)

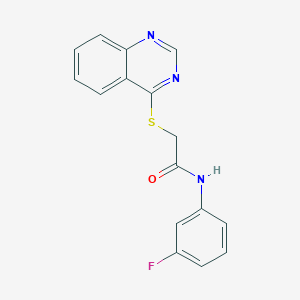

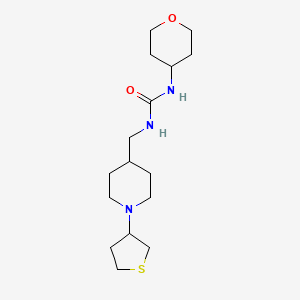

![Cyclopentyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3003785.png)

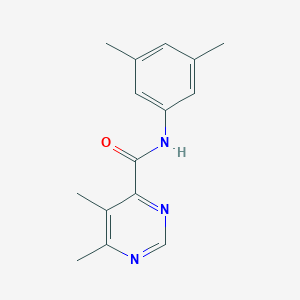

![1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B3003786.png)

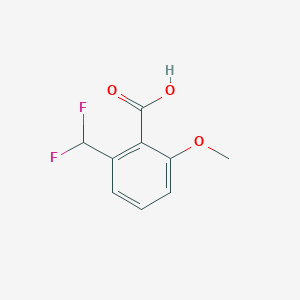

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3003788.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3003789.png)